molecular formula C7H6N4O2 B1375946 2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid CAS No. 1394003-86-1

2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Cat. No. B1375946
CAS RN: 1394003-86-1
M. Wt: 178.15 g/mol
InChI Key: RGVPAUFBNKASEL-UHFFFAOYSA-N
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Description

2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a chemical compound with the molecular formula C7H6N4O2 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as this compound, involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 178.15 .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

2-Aminopyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various chemical reactions, demonstrating the versatility of this compound in organic chemistry. For example, Zvilichovsky and David (1983) synthesized 3,5-diamino-4-phenylpyrazole, which reacted with several compounds to give derivatives of 2-aminopyrazolo[1,5-a]pyrimidine (Zvilichovsky & David, 1983). Similarly, Drev et al. (2014) studied the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the regioselectivity and variability in substituting the pyrazolo[1,5-a]pyrimidine structure (Drev et al., 2014).

Biological Activities

Research has also been conducted on the biological activities of similar compounds. For instance, Hong et al. (1976) synthesized N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines, analogs of modified nucleic acid bases, which showed moderate to significant growth inhibitory activities against cultured leukemia cells (Hong et al., 1976).

Advanced Organic Synthesis Methods

Advanced methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives have been developed. Castillo et al. (2017) provided a regioselective, time-efficient, one-pot route for synthesizing diversely substituted pyrazolo[1,5-a]pyrimidines, demonstrating the compound's potential in efficient and versatile synthetic methods (Castillo et al., 2017).

Safety and Hazards

The safety information for 2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and other skin areas thoroughly after handling, and using protective gloves and eye protection .

Biochemical Analysis

Biochemical Properties

2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes can lead to changes in their activity, affecting downstream signaling events. Additionally, this compound can bind to proteins, altering their conformation and function, which can have various biochemical implications .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, the compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can modulate the activity of transcription factors, resulting in altered expression of target genes. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site or allosteric sites of the enzyme. This binding can prevent substrate access or alter the enzyme’s conformation, leading to reduced activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression by modulating transcription and translation processes. These molecular interactions highlight the compound’s versatility in influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. These temporal changes are important considerations for experimental design and interpretation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxicity or adverse effects. Studies have identified threshold doses at which the compound begins to exhibit significant biological activity, as well as doses at which toxic effects become apparent. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall efficacy and toxicity, making it important to understand its metabolism for potential therapeutic use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and targeting specific tissues or cells .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA or to the mitochondria to affect metabolic processes. These localization patterns are important for understanding the compound’s specific effects on cellular functions .

properties

IUPAC Name

2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-4(7(12)13)6-9-2-1-3-11(6)10-5/h1-3H,(H2,8,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVPAUFBNKASEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C(=N2)N)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid
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